Cas no 26250-90-8 (N-Boc-3-amino-2-benzylpropionic Acid)

N-Boc-3-amino-2-benzylpropionic acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for orthogonal protection strategies. The benzyl substituent enhances steric and electronic properties, facilitating selective modifications. This compound serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and bioactive peptides. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions. The Boc-protected amine also minimizes side reactions, improving yield and efficiency in multi-step syntheses.
N-Boc-3-amino-2-benzylpropionic Acid structure
26250-90-8 structure
商品名:N-Boc-3-amino-2-benzylpropionic Acid
CAS番号:26250-90-8
MF:C15H21NO4
メガワット:279.33154
MDL:MFCD03003690
CID:52891
PubChem ID:22614206

N-Boc-3-amino-2-benzylpropionic Acid 化学的及び物理的性質

名前と識別子

    • 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid
    • 2-Benzyl-3-(tert-Butoxycarbonylamino)propanoic acid
    • 2-((tert-butoxycarbonyl)aminomethyl)-3-phenylpropanoic acid
    • 2-BENZYL-3-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID
    • N-Boc-3-amino-2-benzylpropionic acid
    • (+)-(R)-4-(tert-Butoxycarbonylamino)-3-phenylbutanoic acid
    • (R)-2-[(tert-butoxycarbonylamino)methyl]-3-phenylpropanoic acid
    • (R)-2-{[(tert-butoxycarbonyl)amino]methyl}-3-phenylpropionic acid
    • (R)-3-N-Boc-Amino-1-Cbz-piperidine
    • (R)-benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
    • AK-51620
    • AKOS01
    • Benzyl (3R)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
    • BR-51620
    • CTK8D4062
    • FT-0687347
    • rac-Boc-β2-hoMophenylalanine
    • SureCN2063481
    • Boc-β2-HPhe-OH
    • 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoicacid
    • 2-benzyl-3-[[(tert-butoxy)carbonyl]amino]propanoic acid
    • PS-4218
    • EN300-1071155
    • AKOS015996822
    • 2-(N-Boc-aminomethyl)-3-phenylpropanoic acid
    • Boc-(S)-3-amino-2-benzylpropanoic acid
    • SCHEMBL1186455
    • 6-CHLORO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE-2-CARBOXYLICACIDETHYLESTER
    • rac-Boc- 2-homophenylalanine
    • HY-W042426
    • (r,s)-boc-3-amino-2-benzyl-propionic acid
    • rac 3-Bocamino-2-benzyl-propionic acid
    • N-(tert-butoxycarbonyl)-2-benzyl-beta-alanine
    • 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
    • MFCD07372495
    • 3-amino-2-benzylpropanoic acid, n-boc protected
    • FT-0771921
    • DTXSID70626938
    • 2-benzyl-3-((t-butoxycarbonyl)amino)propanoic acid
    • J-502181
    • rac-Boc-
    • AB34727
    • (r,s)-2-benzyl-3-(boc-amino)propanoic acid
    • FT-0648253
    • rac-Boc-beta2-homophenylalanine, >=96% (HPLC)
    • CS-0035429
    • (S)-N-Boc-3-amino-2-benzylpropanoic Acid
    • ZYCITKXROAFBAR-UHFFFAOYSA-N
    • W13145
    • 26250-90-8
    • Z1505700558
    • SY030844
    • 2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • FT-0770897
    • AB34729
    • a-[(Boc-amino)methyl]-benzenepropanoic acid
    • Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
    • 3-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2-(phenylmethyl)propanoic acid
    • rac-Boc-beta2-homophenylalanine
    • A2-homophenylalanine
    • PB41546
    • AM20080562
    • 2-Benzyl-3-tertbutoxycarbonylaminopropionic acid
    • MFCD03003690
    • 2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • 2-(tert-butoxycarbonylamino-methyl)-3-phenyl-propionic acid
    • DB-011738
    • (2S)-2-Benzyl-3-((tert-butoxycarbonyl)-amino)propanoic acid
    • (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoicacid
    • DB-011767
    • N-Boc-3-amino-2-benzylpropionic Acid
    • MDL: MFCD03003690
    • インチ: 1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
    • InChIKey: ZYCITKXROAFBAR-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(OC(NCC(C(O)=O)CC1=CC=CC=C1)=O)C

計算された属性

  • せいみつぶんしりょう: 279.14713
  • どういたいしつりょう: 279.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 8
  • 複雑さ: 329
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • PSA: 75.63

N-Boc-3-amino-2-benzylpropionic Acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

N-Boc-3-amino-2-benzylpropionic Acid 税関データ

  • 税関コード:29225090

N-Boc-3-amino-2-benzylpropionic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1071155-5.0g
2-benzyl-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
26250-90-8 95.0%
5.0g
$504.0 2025-03-21
TRC
B603158-5g
N-Boc-3-amino-2-benzylpropionic Acid
26250-90-8
5g
$ 65.00 2022-06-07
eNovation Chemicals LLC
Y1042571-250mg
Benzenepropanoic acid, -[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
26250-90-8 95%
250mg
$205 2023-09-04
Chemenu
CM124666-1g
2-benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid
26250-90-8 95%
1g
$252 2021-06-09
Fluorochem
031857-1g
2-Benzyl-3-tert-butoxycarbonylamino-propionic acid
26250-90-8 95%
1g
£120.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A96480-1g
(R,S)-Boc-3-amino-2-benzyl-propionic acid
26250-90-8 97%
1g
¥2029.0 2022-10-09
Ambeed
A734745-1g
2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid
26250-90-8 95%
1g
$248.0 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I169134-500mg
N-Boc-3-amino-2-benzylpropionic Acid
26250-90-8 96%
500mg
¥1799.90 2023-09-02
abcr
AB243497-5g
3-Amino-2-benzylpropanoic acid, N-BOC protected, 98%; .
26250-90-8 98%
5g
€581.70 2024-04-15
1PlusChem
1P002SXH-250mg
Benzenepropanoic acid, α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
26250-90-8 ≥ 99% (HPLC)
250mg
$162.00 2025-03-20

N-Boc-3-amino-2-benzylpropionic Acid 関連文献

N-Boc-3-amino-2-benzylpropionic Acidに関する追加情報

N-Boc-3-amino-2-benzylpropionic Acid (CAS No. 26250-90-8): A Key Intermediate in Modern Pharmaceutical Synthesis

N-Boc-3-amino-2-benzylpropionic Acid, with the chemical identifier CAS No. 26250-90-8, is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its Boc (tert-butoxycarbonyl) protected amino group and the presence of both amino and benzyl substituents, has garnered significant attention in recent years due to its pivotal role in the development of novel therapeutic agents. The strategic placement of these functional groups makes it an indispensable building block for chemists and pharmacologists working on complex molecular architectures.

The utility of N-Boc-3-amino-2-benzylpropionic Acid stems from its ability to serve as a precursor in the synthesis of various bioactive molecules. Its structural features allow for selective modifications, enabling the construction of intricate peptidomimetics and heterocyclic compounds. In particular, the Boc protection of the amino group ensures stability under harsh reaction conditions while maintaining reactivity in subsequent synthetic steps. This characteristic is particularly crucial in multi-step organic syntheses where protecting group strategies are employed to prevent unwanted side reactions.

Recent advancements in medicinal chemistry have highlighted the importance of N-Boc-3-amino-2-benzylpropionic Acid in the development of targeted therapies. For instance, researchers have leveraged this compound to design novel inhibitors targeting enzyme-driven pathways implicated in diseases such as cancer and inflammatory disorders. The benzyl group, while providing structural stability, can also be further functionalized to introduce additional pharmacophores, enhancing the binding affinity and selectivity of potential drug candidates.

One notable application of this compound is in the synthesis of peptidomimetics, which mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. The combination of an amino group and a benzyl substituent allows for the creation of constrained cyclic structures that can exhibit enhanced binding interactions with biological targets. Such peptidomimetics are particularly valuable in drug discovery efforts, as they can bypass issues associated with peptide degradation and immunogenicity.

The role of N-Boc-3-amino-2-benzylpropionic Acid extends beyond peptidomimetics; it is also instrumental in the development of non-peptide-based drugs. The presence of both an amino and a carboxylic acid moiety provides multiple points for chemical modification, enabling the construction of diverse molecular frameworks. This flexibility has been exploited in the design of small-molecule inhibitors targeting protein-protein interactions, which are increasingly recognized as key therapeutic targets.

In addition to its pharmaceutical applications, N-Boc-3-amino-2-benzylpropionic Acid has found utility in materials science and biotechnology. Its ability to serve as a crosslinking agent or a precursor for functional polymers underscores its broad applicability across multiple scientific disciplines. The compound's stability under various reaction conditions makes it a reliable choice for synthetic chemists working on complex molecular architectures.

The synthesis of N-Boc-3-amino-2-benzylpropionic Acid typically involves multi-step organic transformations, starting from readily available precursors such as acrylic acid or benzylamine derivatives. The introduction of the Boc protecting group is often achieved through reaction with diethyl carbonate or diisopropyl dicarbonate (Boc₂O), followed by purification via recrystallization or column chromatography. These synthetic routes highlight the compound's accessibility despite its complex structure.

Recent research has also explored novel synthetic methodologies to improve the efficiency and scalability of N-Boc-3-amino-2-benzylpropionic Acid production. Advances in catalytic chemistry have enabled more sustainable and cost-effective synthetic pathways, reducing reliance on hazardous reagents and minimizing waste generation. Such innovations align with broader trends in green chemistry, emphasizing environmental responsibility without compromising on yield or purity.

The pharmacological potential of derivatives derived from N-Boc-3-amino-2-benzylpropionic Acid continues to be extensively studied. Preclinical trials have demonstrated promising results in several disease models, indicating its suitability for further development into clinical candidates. The compound's ability to undergo further derivatization allows for fine-tuning of its pharmacological properties, making it a valuable scaffold for drug discovery programs.

In conclusion, N-Boc-3-amino-2-benzylpropionic Acid (CAS No. 26250-90-8) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and broad applicability make it indispensable for researchers working on complex molecular architectures across various therapeutic areas. As our understanding of disease mechanisms evolves and new synthetic methodologies emerge, the importance of this compound is likely to grow even further, solidifying its role as a critical tool in drug discovery and development.

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